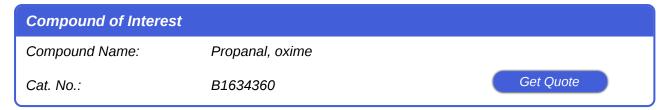


Propanal, Oxime: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for **propanal, oxime** (CAS No. 627-39-4). The content is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting. This document summarizes key toxicological data, outlines experimental protocols for safety evaluation, and presents the current understanding of the molecular mechanisms underlying its hazardous properties.

Chemical and Physical Properties

Propanal, oxime, also known as propionaldehyde oxime, is a colorless liquid with the molecular formula C₃H₇NO.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of **Propanal, Oxime**



Property	Value	Reference(s)
Molecular Formula	C ₃ H ₇ NO	[1][3]
Molecular Weight	73.09 g/mol	[1][3]
CAS Number	627-39-4	[1]
Appearance	Colorless liquid	[2]
Melting Point	40 °C	[2]
Boiling Point	~129-132 °C	[2]
Density	0.9258 g/cm ³	[2]
рКа	11.42 (Predicted)	[4]

Toxicological Profile

Propanal, oxime is classified as a hazardous substance with the potential to cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation.[1][3][4][5] The GHS hazard statements associated with this compound are H315, H317, H319, and H335.[1][3][4]

Acute Toxicity

Specific quantitative acute toxicity data (LD50/LC50) for **propanal, oxime** are not readily available in the public domain. However, data for structurally related compounds can be used to infer its potential toxicity. For its parent aldehyde, propionaldehyde, the oral LD50 in female rats is 1690 mg/kg, and the dermal LD50 in rabbits is 2460 mg/kg.[6] For another related compound, 2-methyl-2-(methylsulfinyl)propanal O-(methylcarbamoyl)oxime, the oral LD50 in rats is significantly lower at 490 μ g/kg, highlighting that the toxicity of oximes can vary greatly depending on their structure.[7]

Table 2: Acute Toxicity Data for Propanal, Oxime and Related Compounds



Compound	Test	Route	Species	Value	Reference(s
Propanal, oxime	LD50/LC50	Oral, Dermal, Inhalation	-	No data available	-
Propionaldeh yde	LD50	Oral	Rat (female)	1690 mg/kg	[6]
Propionaldeh yde	LD50	Dermal	Rabbit	2460 mg/kg	[6]
Propionaldeh yde	LC50	Inhalation	Rat	> 4.6 mg/L (4 h)	[6]
2-Methyl-2- (methylsulfiny I)propanal O- (methylcarba moyl)oxime	LD50	Oral	Rat	490 μg/kg	[7]

Skin Irritation and Sensitization

Propanal, oxime is classified as a skin irritant (Category 2) and a skin sensitizer (Category 1). [3][4] This indicates that it can cause skin irritation upon direct contact and may lead to an allergic reaction upon repeated exposure. While specific quantitative data from Draize tests on **propanal, oxime** are not available, a primary skin irritation test on a similar compound resulted in a classification of "slightly irritating".[8]

Eye Irritation

Propanal, oxime is classified as causing serious eye irritation (Category 2A).[3][4][5] Direct contact with the eyes is likely to result in significant and potentially persistent irritation.

Respiratory Irritation

This compound is also classified as potentially causing respiratory irritation (STOT SE 3).[3][4] Inhalation of vapors may lead to irritation of the respiratory tract.



Mechanisms of Toxicity Skin and Eye Irritation

The irritant effects of aldehydes like propanal, and by extension its oxime, are linked to their electrophilic nature. These compounds can react with biological nucleophiles in the skin and mucous membranes. For short-chain saturated aldehydes, this often involves the formation of adducts with primary nitrogen groups on lysine residues in proteins. This interaction can trigger inflammatory responses. The activation of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel on sensory neurons by some aldehydes is a key mechanism leading to the sensation of pain and neurogenic inflammation.[9]

Skin Sensitization

Skin sensitization is a more complex immunological process. **Propanal, oxime**, as a small reactive molecule (a hapten), is thought to initiate this process by covalently binding to skin proteins, forming a hapten-protein conjugate. This modified protein is then recognized as foreign by the immune system, leading to the activation of antigen-presenting cells (APCs) like Langerhans cells and dendritic cells. These activated APCs migrate to the lymph nodes and present the haptenated peptide to naive T-lymphocytes, leading to their proliferation and differentiation into effector and memory T-cells. Subsequent exposure to the same hapten results in a more rapid and robust inflammatory response, characteristic of allergic contact dermatitis.

The activation of keratinocytes is a crucial early event, leading to the release of proinflammatory cytokines such as IL-1 β and TNF- α . The activation of dendritic cells involves signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF- κ B pathways. The Keap1-Nrf2 pathway is also a key regulator of the cellular response to electrophilic and oxidative stress induced by haptens.

Experimental Protocols

Detailed experimental protocols for assessing the toxicological endpoints of chemicals like **propanal, oxime** are provided by organizations such as the Organisation for Economic Cooperation and Development (OECD). The following are summaries of key, relevant test guidelines.



Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

- Principle: This method allows for the classification of a substance into a toxicity class based on the observation of mortality and clinical signs in a stepwise procedure with a limited number of animals.
- Test Animals: Typically, a single sex (usually females) of rats is used.
- Procedure: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals. The outcome (number of mortalities) determines the next step:
 - If mortality is high, the dose for the next group is lowered.
 - If no or low mortality occurs, a higher dose is used in the next group.
 - This process continues until the toxicity class can be determined.
- Observations: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for up to 14 days. A gross necropsy is performed at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

- Principle: This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
- Test Animals: Albino rabbits are typically used.
- Procedure: A small area of the animal's skin is shaved. A 0.5 mL or 0.5 g dose of the test substance is applied to the skin under a gauze patch. The patch is held in place with a semiocclusive dressing for a set exposure period, usually 4 hours.
- Observations: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale (e.g., Draize scoring system).

Acute Eye Irritation/Corrosion (Based on OECD 405)



- Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.
- Test Animals: Albino rabbits are the standard model.
- Procedure: A single dose (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored. The reversibility of any observed effects is also assessed.

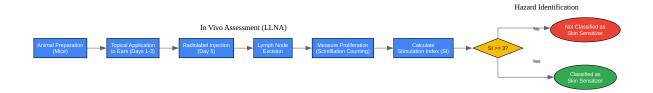
Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

- Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a substance's potential to induce skin sensitization.
- Test Animals: Mice are used for this assay.
- Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days. On day five, a radiolabeled thymidine precursor is injected intravenously.
- Endpoint: The animals are euthanized, and the draining auricular lymph nodes are excised.
 The incorporation of the radiolabel, which is proportional to lymphocyte proliferation, is
 measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated
 groups to the vehicle control group. An SI of 3 or greater is typically considered a positive
 response.

Mandatory Visualizations

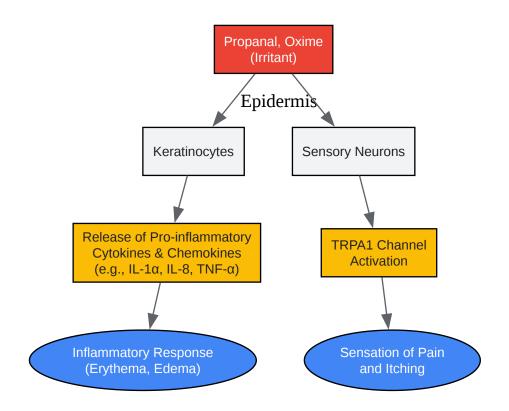
The following diagrams illustrate key pathways and workflows relevant to the health and safety assessment of **propanal**, **oxime**.





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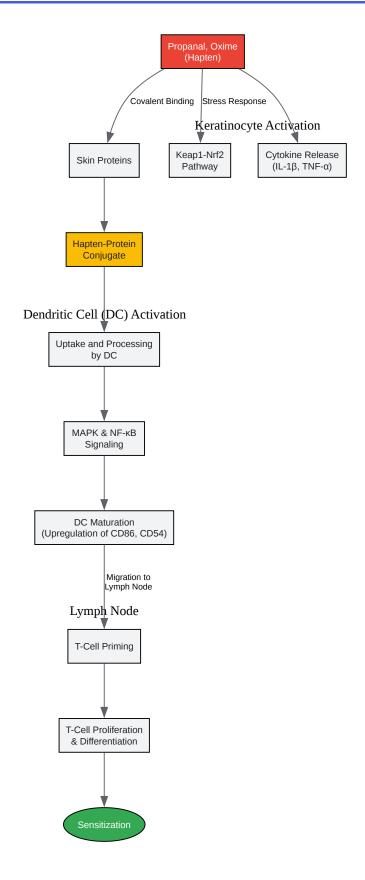
Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).



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Caption: Simplified signaling pathway of skin irritation.





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Caption: Key events in the skin sensitization signaling pathway.



Handling and Storage

Given the hazardous properties of **propanal**, **oxime**, strict safety protocols should be followed during its handling and storage.

- Engineering Controls: Work with **propanal, oxime** should be conducted in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
 - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or other protective clothing is also required.
 - Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic vapors should be used.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, and open flames. For long-term storage, refrigeration at -20°C and protection from light and moisture are recommended to maintain stability.[10]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly
 with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a
 rash develops.[5]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]



- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
- Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure adequate ventilation. Remove all sources of ignition.

Disposal

Dispose of **propanal**, **oxime** and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified safety professionals. The information provided is based on currently available data, which may be limited for this specific compound. Always consult the most recent Safety Data Sheet (SDS) and follow all institutional safety guidelines when working with any chemical.

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References

- 1. Propionaldehyde oxime | C3H7NO | CID 641641 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 627-39-4,propionaldehyde oxime | lookchem [lookchem.com]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. Page loading... [guidechem.com]
- 5. chemodex.com [chemodex.com]
- 6. fishersci.com [fishersci.com]
- 7. RTECS NUMBER-UE2075000-Chemical Toxicity Database [drugfuture.com]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. mmsl.cz [mmsl.cz]



- 10. Propionaldehyde oxime CAS-Number 627-39-4 Order from Chemodex [chemodex.com]
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